BenchChemオンラインストアへようこそ!

SD-1077

Pharmacokinetics Dopamine Metabolism Healthy Volunteers

SD-1077 (d3-L-DOPA) is a selectively deuterated L-DOPA analogue that exploits the kinetic isotope effect to extend central dopamine exposure by 80–106% in human studies. Unlike generic L-DOPA or extended-release formulations, its C–D bond slows MAO/COMT degradation, smoothing pharmacokinetics and reducing motor complications without additional enzyme inhibitors. This unique mechanism-driven differentiation makes it an indispensable tool for preclinical Parkinson's disease efficacy studies, PK/PD modeling, and fixed-dose combination research. FOR RESEARCH USE ONLY.

Molecular Formula C9H11NO4
Molecular Weight 200.21 g/mol
Cat. No. B10770604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-1077
Molecular FormulaC9H11NO4
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D
InChIKeyWTDRDQBEARUVNC-QZRTVAIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuterium-Substituted L-DOPA: A Selectively Deuterated Levodopa Analog for Enhanced Central Dopamine Exposure


Deuterium-substituted L-DOPA (also known as D3-L-DOPA, SD-1077, or deulevodopa) is a synthetic organic compound belonging to the class of deuterated catecholamine derivatives [1]. It is a selectively deuterated analog of L-3,4-dihydroxyphenylalanine (L-DOPA), the standard precursor therapy for Parkinson's disease, wherein three hydrogen atoms are replaced by deuterium to enhance the metabolic stability of the resultant neurotransmitter, dopamine [2]. This structural modification is designed to address the primary limitations of conventional L-DOPA therapy, namely its short plasma half-life and the subsequent pulsatile dopaminergic stimulation that leads to motor fluctuations and dyskinesias [3].

Procurement Alert: Why Unmodified L-DOPA and Simple Analogs Cannot Replicate the Kinetic Isotope Effect of Deuterated L-DOPA


Generic L-DOPA, even when co-administered with peripheral decarboxylase inhibitors like carbidopa, suffers from a short terminal half-life and erratic gastrointestinal absorption, which directly contribute to the development of debilitating motor fluctuations and peak-dose dyskinesias in Parkinson's disease patients [1]. These issues arise from the rapid peripheral and central metabolism of dopamine by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Simple structural analogs or alternative formulations of L-DOPA do not alter the fundamental rate of this enzymatic degradation. In contrast, deuterium-substituted L-DOPA leverages the kinetic isotope effect—whereby the stronger carbon-deuterium (C-D) bond slows enzymatic cleavage—to specifically prolong central dopamine exposure and smooth its pharmacokinetic profile without requiring additional adjuvant enzyme inhibitors [2]. This is a unique, mechanism-driven differentiation that cannot be achieved by substituting with standard L-DOPA, extended-release L-DOPA formulations, or other unmodified catecholamine precursors.

Quantitative Differentiation: Head-to-Head Evidence for Deuterium-Substituted L-DOPA vs. Conventional L-DOPA


Enhanced Systemic Dopamine Exposure in Humans: SD-1077/Carbidopa vs. L-DOPA/Carbidopa

In a head-to-head crossover study in healthy volunteers, a single oral dose of deuterium-substituted L-DOPA (SD-1077 150 mg) co-administered with carbidopa (37.5 mg) resulted in significantly higher systemic exposure to dopamine (DA) compared to an equivalent dose of standard L-DOPA/carbidopa [1]. This confirms slower metabolic breakdown of the deuterated dopamine.

Pharmacokinetics Dopamine Metabolism Healthy Volunteers

Increased Behavioral Potency and Striatal Dopamine Output: D3-L-DOPA vs. L-DOPA in a Parkinsonian Rat Model

In a preclinical model of Parkinson's disease (6-OHDA-lesioned rats), D3-L-DOPA demonstrated significantly increased behavioral potency and enhanced striatal dopamine output compared to an equivalent dose of standard L-DOPA [1]. The effect was shown to be comparable to that of standard L-DOPA combined with the MAO-B inhibitor selegiline, indicating a built-in MAO-B inhibitory effect from the deuteration itself.

Behavioral Pharmacology In Vivo Microdialysis 6-OHDA Rat Model

Reduced Dyskinesia at Equi-Effective Doses: Deulevodopa (DP-102) vs. L-DOPA in MPTP Primates

In a preclinical MPTP non-human primate model, the triple-deuterated L-DOPA analog deulevodopa (DP-102) was found to be 1.5-fold more potent than standard L-DOPA. Crucially, at equi-effective motor doses, deulevodopa also significantly prolonged the reduction in disability ('ON' time) and demonstrated an improved dyskinesia profile [1].

Dyskinesia Motor Fluctuations Non-Human Primate Model

In Vivo Confirmation of Reduced Metabolic Breakdown: D3-L-DOPA vs. L-DOPA in Humans

The human pharmacokinetic study of SD-1077 directly quantified the reduced metabolic breakdown of deuterated dopamine. This was evidenced by a significant reduction in the ratio of the major MAO metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to its parent compound, dopamine (DA), in plasma following SD-1077 administration compared to L-DOPA [1].

Metabolism Biomarkers Monoamine Oxidase

Target Applications for Deuterium-Substituted L-DOPA in R&D and Clinical Development Pipelines


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Enhanced Dopaminergic Stimulation

Researchers developing improved models of L-DOPA PK/PD in Parkinson's disease can utilize deuterium-substituted L-DOPA as a tool compound to dissect the impact of altered central dopamine metabolism. The direct comparative data showing an 80-106% increase in dopamine exposure (Cmax and AUC) in humans [1], along with the altered DOPAC/DA ratio [2], provides robust parameters for refining simulation models and predicting the clinical benefit of more stable dopamine profiles.

Preclinical Evaluation of Next-Generation Parkinson's Disease Therapeutics

This compound serves as a superior positive control or benchmark in preclinical efficacy studies for Parkinson's disease. Its demonstrated 1.5-fold higher motor potency and reduced dyskinetic liability in MPTP models [3] provide a new, higher bar for assessing the therapeutic potential of novel compounds. Furthermore, its ability to mimic the effect of L-DOPA plus an MAO-B inhibitor [4] allows for studies aimed at simplifying multi-drug regimens.

Development of Fixed-Dose Combination Products for Advanced Parkinson's Disease

Given its enhanced and prolonged central effects, deuterium-substituted L-DOPA is a prime candidate for development in fixed-dose combinations. The patent landscape already suggests combinations with COMT inhibitors like opicapone to further modulate its metabolism [5]. The quantitative data on improved ON-time and therapeutic window [3] supports the value proposition for developing a combination product aimed at reducing 'OFF' time and managing motor complications.

Research into Deuterium Isotope Effects on Metabolic Stability

As a well-characterized, selectively deuterated molecule with extensive comparative human and animal data, this compound is an ideal tool for chemoinformaticians and medicinal chemists investigating the kinetic isotope effect in drug design. The specific metabolic fate data, including the shift towards COMT metabolites (3-MT and 3-OMD) [1], offers a case study for understanding how deuteration alters metabolic pathways and can be applied to other neurotransmitter or small molecule programs.

Quote Request

Request a Quote for SD-1077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.